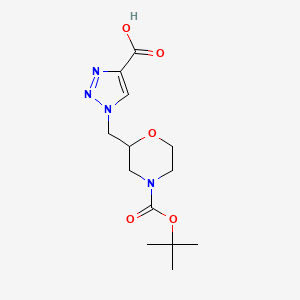

1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

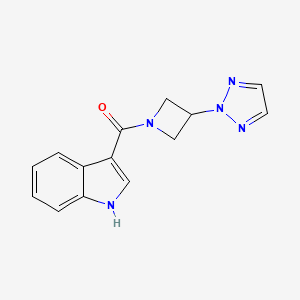

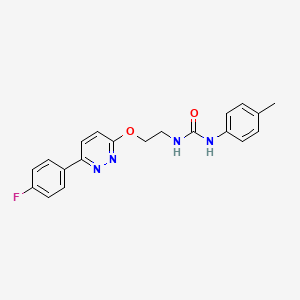

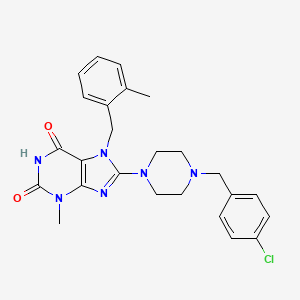

The compound “1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The tert-butoxycarbonyl (t-Boc) group is a protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring and the 1,2,3-triazole ring are both heterocyclic structures, and the t-Boc group is a carbamate .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine ring, the 1,2,3-triazole ring, and the t-Boc group. The t-Boc group could potentially be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen

- Boc-morpholin-2-ylacetic acid serves as a protecting group in peptide synthesis. Its tert-butoxycarbonyl (Boc) moiety shields amino groups during peptide assembly, allowing for stepwise elongation of peptide chains. Researchers use it to create custom peptides for drug development, diagnostics, and biochemical studies .

- The triazole ring in Boc-morpholin-2-ylacetic acid makes it an excellent candidate for click chemistry reactions. Scientists utilize this compound to functionalize biomolecules, such as proteins, nucleic acids, and carbohydrates. Click reactions enable site-specific bioconjugation, labeling, and imaging applications .

- Boc-morpholin-2-ylacetic acid can be incorporated into polymer structures. Its morpholine ring provides hydrophilicity, while the Boc group enhances solubility during polymerization. Researchers explore its use in drug delivery systems, hydrogels, and responsive materials .

- MOFs are porous materials with diverse applications. Boc-morpholin-2-ylacetic acid can act as a ligand in MOF synthesis. These frameworks find use in gas storage, catalysis, and separation processes .

- Researchers investigate Boc-morpholin-2-ylacetic acid derivatives for their antibacterial properties. By modifying the triazole or morpholine moieties, they aim to develop novel antimicrobial agents .

- The Boc group in Boc-morpholin-2-ylacetic acid can be selectively removed using UV light. Scientists exploit this property for controlled release of bioactive molecules in drug delivery systems.

Peptide Synthesis and Drug Development

Click Chemistry and Bioconjugation

Polymer Chemistry

Metal-Organic Frameworks (MOFs)

Antibacterial Agents

Photocleavable Protecting Groups

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)16-4-5-21-9(6-16)7-17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFHECYCLACPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(N=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)

![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)